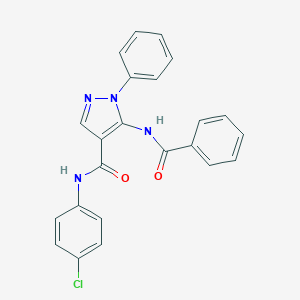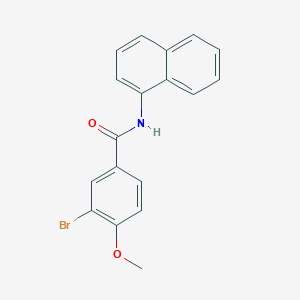
3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and a naphthalen-1-yl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the third position.
Amidation: The brominated product is then reacted with naphthalen-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amidation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxy-N-naphthalen-1-yl-benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-formyl-N-naphthalen-1-yl-benzamide or 3-bromo-4-carboxy-N-naphthalen-1-yl-benzamide.
Reduction: Formation of 4-methoxy-N-naphthalen-1-yl-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-naphthalen-1-yl-benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-4-methoxy-N-phenyl-benzamide: Contains a phenyl group instead of a naphthalen-1-yl group, which may affect its chemical and biological properties.
3-Bromo-4-methoxy-N-(2-naphthyl)-benzamide: Contains a 2-naphthyl group instead of a 1-naphthyl group, which may influence its binding affinity and selectivity.
Uniqueness
3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide is unique due to the presence of both the bromine atom and the naphthalen-1-yl group, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C18H14BrNO2 |
|---|---|
Molecular Weight |
356.2g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H14BrNO2/c1-22-17-10-9-13(11-15(17)19)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21) |
InChI Key |
DEXXKWVKCAQMJP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(4-isopropylbenzoyl)thiourea](/img/structure/B504736.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B504737.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B504738.png)
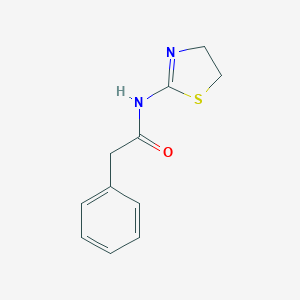
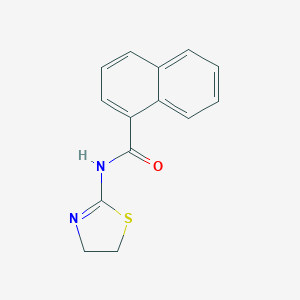
![1-[3-Amino-4-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]ethanone](/img/structure/B504743.png)
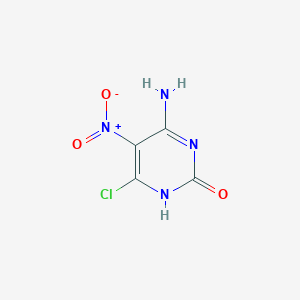
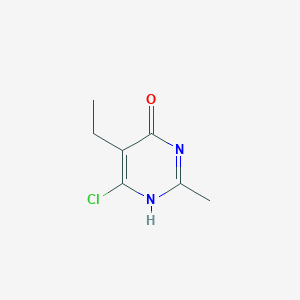
![Ethyl 6-formyl-4-methyl-2-phenylfuro[3,2-b]pyrrole-5-carboxylate](/img/structure/B504754.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B504756.png)
![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B504757.png)
![N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B504758.png)
![5-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504759.png)
